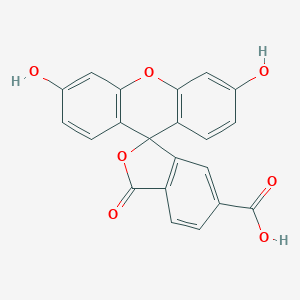

6-Carboxyfluorescein

Übersicht

Beschreibung

6-Carboxyfluorescein is a fluorescent dye with an absorption wavelength of 495 nm and an emission wavelength of 517 nm . It is a derivative of fluorescein, where a carboxyl group is added to the fluorescein molecule. This compound is widely used as a tracer agent in various scientific applications, including the sequencing of nucleic acids and the labeling of nucleotides .

Wirkmechanismus

Target of Action

6-Carboxyfluorescein, also known as 6-FAM, is primarily used as a fluorescent dye . It is commonly used as a tracer agent and is used in the sequencing of nucleic acids and in the labeling of nucleotides . It has been used in a ratiometric fluorescent three-dimensional (3D) DNA walker for microRNA-122 detection .

Mode of Action

This compound interacts with its targets by binding to them and emitting fluorescence. This fluorescence can be detected and measured, providing a means of tracking the movement and interaction of the targets . The dye is membrane-impermeant and can be loaded into cells by microinjection or scrape loading .

Biochemical Pathways

It is known that the dye can be incorporated into liposomes, allowing for the tracking of liposomes as they pass through the body . In vascular plants, 5 (6)-carboxyfluorescein can be used as a symplastic tracer. It is able to move through the phloem due to its structural similarity to sucrose .

Pharmacokinetics

It is known that the dye is soluble in dmso . This solubility can impact the bioavailability of the compound, as it can affect how easily the compound can be absorbed and distributed within the body.

Result of Action

The primary result of the action of this compound is the emission of fluorescence. This fluorescence can be detected and measured, providing a means of tracking the movement and interaction of the targets . In addition, carboxyfluorescein has been used to track division of cells .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the photophysical behavior of the corresponding bifluorophores differs depending on the media viscosity . Furthermore, the fluorescence of this compound can be affected by the pH of the environment .

Biochemische Analyse

Biochemical Properties

6-Carboxyfluorescein has a pKa of 6.5 and can be used as a pH sensor . It is also used as a tracer dye . The dye is membrane-impermeant and can be loaded into cells by microinjection or scrape loading . It can be incorporated into liposomes, allowing for the tracking of liposomes as they pass through the body .

Cellular Effects

This compound has been used to track division of cells . It is also used in the sequencing of nucleic acids and in the labeling of nucleotides . In addition, it has been used to monitor and control pH for large droplet populations during long-term incubation .

Molecular Mechanism

The fluorescence of this compound is determined by the xanthene moiety . It has two wavelengths for maximum absorbance (465 and 490nm). Its fluorescence emission, at 515nm (max.), increases as a function of pH in the physiological range of 6-7.4 .

Temporal Effects in Laboratory Settings

Despite the structure similarities of fluorescein isomers (5-FAM and 6-FAM), different photophysical behavior was observed for the corresponding bifluorophores . The luminescence quantum yield of (6-FAM)2 in a buffer solution with pH 8.5 is 2.4 times lower than for (5-FAM)2 .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is used as a pH sensor and a tracer dye, indicating its involvement in cellular metabolism

Transport and Distribution

This compound can be loaded into cells by microinjection or scrape loading . It can also be incorporated into liposomes, allowing for the tracking of liposomes as they pass through the body . The transport and distribution of this compound within cells and tissues are likely to be influenced by these processes.

Subcellular Localization

Given its use as a tracer dye and its ability to be loaded into cells and liposomes, it is likely that it can be found in various subcellular locations

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Carboxyfluorescein erfolgt typischerweise durch Reaktion von Fluorescein mit einem Carboxylierungsmittel. Eine gängige Methode ist die Reaktion von Fluorescein mit Chloressigsäure in Gegenwart einer Base, wie z. B. Natriumhydroxid, um die Carboxylgruppe einzuführen . Die Reaktion wird unter Rückflussbedingungen durchgeführt und das Produkt durch Umkristallisation gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Produktion von hochwertigem this compound zu gewährleisten. Das Produkt wird dann strengen Qualitätskontrollmaßnahmen unterzogen, einschließlich Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie, um seine Reinheit und Identität zu bestätigen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Carboxyfluorescein unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können es wieder in Fluorescein umwandeln.

Substitution: Die Carboxylgruppe kann an Substitutionsreaktionen teilnehmen, um Ester und Amide zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkohole und Amine werden in Gegenwart von Katalysatoren oder Aktivierungsmitteln verwendet.

Hauptprodukte

Oxidation: Chinonderivate.

Reduktion: Fluorescein.

Substitution: Ester und Amide von this compound.

Wissenschaftliche Forschungsanwendungen

6-Carboxyfluorescein hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als fluoreszierender Tracer in verschiedenen chemischen Reaktionen und Prozessen verwendet.

Biologie: Wird in der Zellbiologie eingesetzt, um Zellteilung und -migration zu verfolgen.

Medizin: Wird in diagnostischen Assays und bildgebenden Verfahren verwendet, um Biomoleküle zu markieren und zu verfolgen.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beruht auf seiner Fähigkeit, bei Bestrahlung mit Licht einer bestimmten Wellenlänge zu fluoreszieren. Die Carboxylgruppe verbessert seine Löslichkeit in wässrigen Lösungen, wodurch es für biologische Anwendungen geeignet ist. Die Verbindung kann in verschiedene Biomoleküle eingebaut werden, wodurch die Verfolgung und Visualisierung dieser Moleküle in verschiedenen biologischen Systemen ermöglicht wird .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Carboxyfluorescein: Ein weiteres Isomer von Carboxyfluorescein mit ähnlichen Fluoreszenzeigenschaften, aber unterschiedlicher struktureller Anordnung.

Fluorescein: Die Stammverbindung ohne die Carboxylgruppe.

Carboxyfluoresceindiacetat-Succinimidyl-Ester: Ein Derivat, das für die Zellverfolgung verwendet wird.

Einzigartigkeit

6-Carboxyfluorescein ist einzigartig aufgrund seiner spezifischen Absorptions- und Emissionswellenlängen, die es für fluoreszenbasierte Anwendungen besonders gut geeignet machen. Seine Carboxylgruppe verbessert seine Löslichkeit und Reaktivität, wodurch eine Vielzahl von chemischen Modifikationen und Anwendungen ermöglicht werden .

Eigenschaften

IUPAC Name |

3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12O7/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)21(14)16-7-10(19(24)25)1-4-13(16)20(26)28-21/h1-9,22-23H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTDTCNHAFUJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062965 | |

| Record name | 6-Carboxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3301-79-9 | |

| Record name | 6-Carboxyfluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3301-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Carboxyfluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003301799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3',6'-dihydroxy-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Carboxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Carboxyfluorescein | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHJ853P6SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

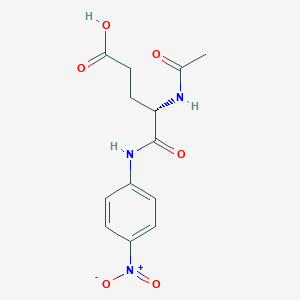

Synthesis routes and methods I

Procedure details

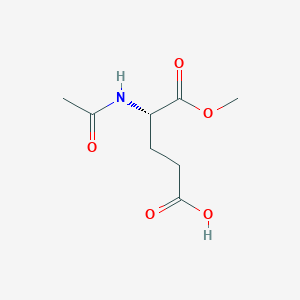

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

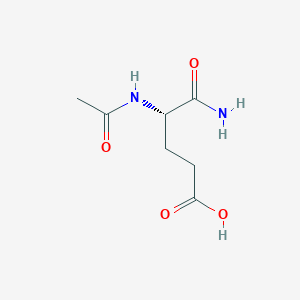

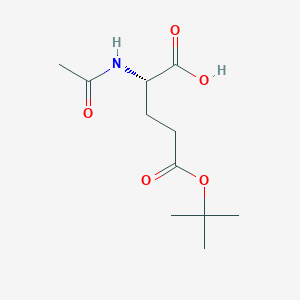

Feasible Synthetic Routes

Q1: How does 6-Carboxyfluorescein function as a pH indicator?

A: 6-CF exhibits pH-dependent fluorescence. Its fluorescence intensity changes in response to varying pH levels, allowing researchers to monitor and measure pH changes within cells, organelles like vacuoles [], and other biological systems. This property makes 6-CF valuable for studying cellular processes involving pH fluctuations.

Q2: Can 6-CF be used to study membrane permeability?

A: Yes, 6-CF's ability to fluoresce upon release from liposomes and other membrane-enclosed structures makes it a useful tool for investigating membrane permeability. Studies have used 6-CF efflux to investigate the effects of peptides like magainin 2 amide on membrane stability and to characterize the permeability properties of gap junctions formed by connexin45 [, ].

Q3: How is 6-CF used to track cellular pathways?

A: Researchers have employed 6-CF to delineate potential cellular pathways for photosynthate transfer in developing wheat grains. By introducing 6-CF and its membrane-permeant precursor, this compound diacetate (CFDA), researchers can track the movement of these fluorescent tracers through different cellular compartments [].

Q4: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C21H12O7 and a molecular weight of 376.32 g/mol. [, ]

Q5: Is there a way to differentiate between the 5- and 6-isomers of carboxyfluorescein?

A: Yes, the 5- and 6-isomers of carboxyfluorescein can be separated and distinguished through techniques like column chromatography and recrystallization. Their dipivalate derivatives and diisopropylamine salts show different properties that enable their separation [, ].

Q6: Does the performance of 6-CF as a fluorescent probe vary with temperature?

A: Yes, the rate of 6-CF efflux from lipid vesicles demonstrates a significant dependence on temperature, as well as on phospholipid acyl chain composition and the nature of co-trapped counterions []. This highlights the importance of controlling temperature and other experimental parameters when using 6-CF in membrane permeability studies.

Q7: How does cholesterol content affect liposome stability when studied with 6-CF?

A: Research shows that liposomal stability, as measured by 6-CF retention, is significantly influenced by cholesterol content. Cholesterol-rich liposomes exhibit enhanced stability in vivo and in vitro compared to cholesterol-poor or cholesterol-free liposomes [].

Q8: Can 6-CF be used in real-time PCR for genotyping?

A: Absolutely, 6-CF is frequently used as a reporter dye in allele-specific probes for real-time PCR. This allows for the detection and differentiation of genotypes, such as wild-type, mutant, and heterozygous, by monitoring the fluorescence signal during PCR amplification [].

Q9: How does the fluorescence of 6-CF change when it interacts with silver nanoparticles?

A: The fluorescence of 6-CF is notably enhanced in the presence of silver nanoparticles. Studies have observed a greater increase in emission intensity compared to excitation intensity, suggesting a potential application of this interaction in enhancing the sensitivity of fluorescence-based detection methods [].

Q10: Beyond its use as a pH indicator and in membrane studies, what other applications does 6-CF have in biological research?

A10: 6-CF has found applications in various areas of biological research, including:

- Monitoring nitric oxide production: In microfluidic devices designed to analyze single cells, 6-CF serves as an internal standard to monitor nitric oxide production in cells like T-lymphocytes [].

- Studying cell-to-cell communication: 6-CF has been utilized to investigate the permeability of gap junctions, which are specialized intercellular channels that facilitate direct communication between adjacent cells [].

- Developing fluorescent aptasensors: 6-CF-labeled aptamers are employed in developing sensors for detecting specific molecules, leveraging the change in fluorescence signal upon target binding [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.